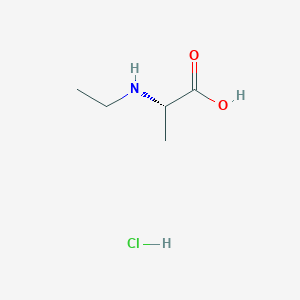
Ethyl alanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl alanine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
Ethyl alanine hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its role in developing amino acid derivatives enhances drug efficacy and bioavailability.
- Key Applications :
- Peptide Synthesis : Used in the formation of peptides, which are essential for many biological functions and therapeutic applications.
- Drug Formulation : Acts as a stabilizer and solubilizer for poorly soluble drugs, improving their therapeutic effectiveness.
Biochemical Research
In biochemical studies, this compound is frequently utilized to explore protein synthesis and metabolic pathways. Its incorporation into experimental designs aids in understanding amino acid behavior in biological systems.
- Research Highlights :
Food Industry
In the food sector, this compound is employed as a flavor enhancer. Its ability to improve taste makes it attractive for manufacturers aiming to create more palatable food products.
- Applications :
- Enhances the sensory profile of processed foods.
- Used in formulations to mask undesirable flavors.
Cosmetic Formulations
The moisturizing properties of this compound make it a valuable ingredient in skincare products. It is often included in formulations aimed at improving skin hydration and overall skin health.
- Benefits :
- Provides hydration by enhancing moisture retention in the skin.
- Contributes to the formulation of creams and lotions targeting dry skin conditions.
Animal Nutrition
In animal feed, this compound is added to promote growth and improve health outcomes in livestock. This application addresses the needs of producers seeking to enhance feed efficiency and animal well-being.
- Key Points :
- Supports muscle development and overall health in animals.
- Enhances feed conversion ratios, leading to more efficient production.
- Pharmaceutical Development : A study demonstrated that this compound derivatives improved the solubility of hydrophobic drugs, leading to enhanced bioavailability in formulations .
- Biochemical Research : Research involving grafted hydroxyapatite showed that this compound significantly increased cell adhesion and protein adsorption compared to non-grafted controls, highlighting its potential for use in tissue engineering .
- Animal Nutrition : A trial involving livestock indicated that the addition of this compound to feed resulted in improved weight gain and feed efficiency, suggesting its effectiveness as a nutritional supplement .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(2S)-2-(ethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-6-4(2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
InChI Key |
AYJORTVGNUTUMD-WCCKRBBISA-N |
Isomeric SMILES |
CCN[C@@H](C)C(=O)O.Cl |
Canonical SMILES |
CCNC(C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















